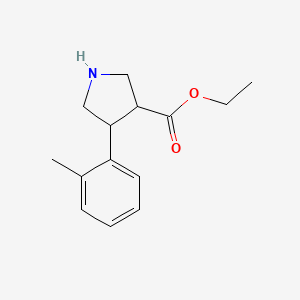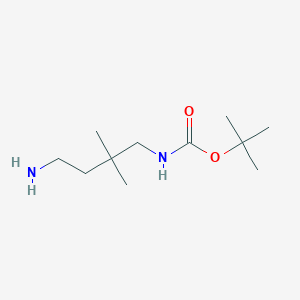
tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate: is a compound that has garnered significant interest in the scientific community due to its diverse applications in chemistry and biology. This compound contains a carbamate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,2-dimethylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted carbamates and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It serves as a protective group for amino acids during peptide synthesis.
Industry: In the industrial sector, tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other therapeutic agents.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-Butyl N-(4-amino-2,2-dimethylpropyl)carbamate
- tert-Butyl N-(4-amino-2,2-dimethylpentyl)carbamate
Uniqueness: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in various chemical and biological applications compared to its similar counterparts .
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)6-7-12/h6-8,12H2,1-5H3,(H,13,14) |
Clave InChI |
WHDJZFBKQKJKLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
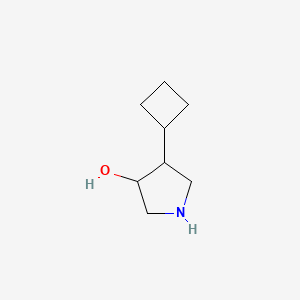
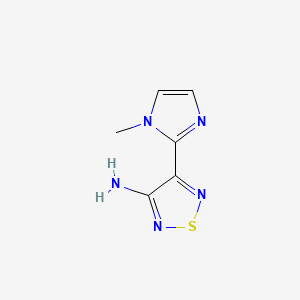
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
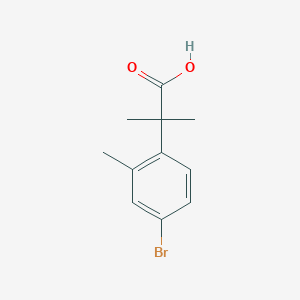


![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
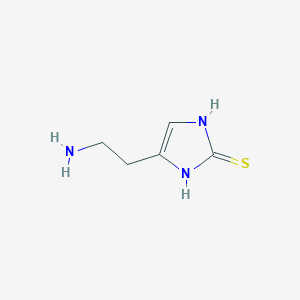
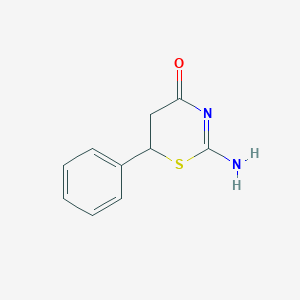
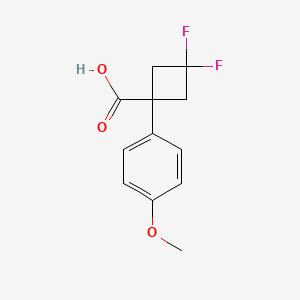
![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
